Stereochemical Purity vs. Racemic Alternative: A Critical Determinant of Synthetic Outcome
The target compound is offered as the single (1R,5R) enantiomer with a certified purity of ≥ 96% . In stark contrast, the more commonly available 'bicyclo[3.1.0]hexane-1-carbaldehyde' (CAS 1242471-31-3) is an undefined racemic mixture. This difference is quantitative and absolute: the (1R,5R) isomer provides 100% of the desired enantiomer, whereas the racemic mixture provides a maximum of 50% of the active enantiomer. In stereoselective synthesis, this translates directly to a >2x improvement in yield of the desired stereoisomer and eliminates the need for costly chiral resolution steps. The unique SMILES notation (O=C[C@@]12CCC[C@@H]) definitively identifies the defined chiral centers, unlike the generic SMILES (O=CC12CCCC1C2) for the achiral compound .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single (1R,5R) enantiomer, ≥ 96% purity |
| Comparator Or Baseline | Racemic bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 1242471-31-3) |
| Quantified Difference | >2-fold (maximum theoretical yield of desired enantiomer) |
| Conditions | Standard commercial purity specifications; stereochemical assignment by SMILES |
Why This Matters
Using a single enantiomer eliminates the 50% waste and purification burden associated with racemic mixtures, directly improving the economy and efficiency of chiral syntheses.
